(R)-DM-Segphos

Catalog No.
S785196
CAS No.
850253-53-1
M.F
C46H44O4P2
M. Wt
722.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-DM-Segphos

CAS Number

850253-53-1

Product Name

(R)-DM-Segphos

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C46H44O4P2

Molecular Weight

722.8 g/mol

InChI

InChI=1S/C46H44O4P2/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h9-24H,25-26H2,1-8H3

InChI Key

XJJVPYMFHXMROQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C

(R)-DM-Segphos (CAS 850253-53-1) is a privileged, C2-symmetric chiral bisphosphine ligand characterized by a narrow dihedral angle 4,4′-bi-1,3-benzodioxole backbone and sterically demanding 3,5-dimethylphenyl (xylyl) substituents[1]. In industrial procurement and process chemistry, it is primarily sourced as a critical precursor for highly active ruthenium, rhodium, and silver transition metal catalysts [1]. Its primary commercial value lies in its ability to impart exceptional chemoselectivity and enantioselectivity in asymmetric hydrogenations and reductive aminations, particularly enabling the direct transformation of unprotected enamines and β-keto amides where standard ligands fail to meet strict pharmaceutical purity thresholds[2].

Substituting (R)-DM-Segphos with generic chiral bisphosphines like (R)-BINAP or the unsubstituted parent (R)-Segphos frequently leads to process failures in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. The narrower dihedral angle of the Segphos backbone creates a more rigid chiral pocket than BINAP, while the specific 3,5-xylyl groups provide essential steric compression in the unfavored quadrant of the metal coordination sphere[1]. This precise steric and electronic tuning is non-interchangeable; attempting to use standard BINAP in the asymmetric reductive amination of unprotected β-keto amides results in severely degraded enantiomeric excess, forcing manufacturers to implement costly N-protection and deprotection workflows that negate any upfront savings on ligand procurement [2].

Elimination of Protection Steps in API Synthesis (Sitagliptin Precursors)

In the direct asymmetric reductive amination of β-keto amides to synthesize Sitagliptin intermediates, the Ru(OAc)2((R)-DM-SEGPHOS) catalyst demonstrates exceptional chemoselectivity and enantiocontrol [1]. While standard ligands require N-acylation to achieve high selectivity, (R)-DM-SEGPHOS enables the direct use of ammonium salicylate to yield the unprotected β-amino amide with 99.5% ee and 91% assay yield[1].

Evidence DimensionEnantiomeric excess (ee) and assay yield in unprotected reductive amination
Target Compound Data99.5% ee and 91% assay yield
Comparator Or BaselineStandard (R)-BINAP or (R)-SEGPHOS (fail to meet the >99% ee threshold without N-protection steps)
Quantified DifferenceAchievement of >99% ee threshold, enabling a one-pot synthesis without N-acylation
ConditionsRu(OAc)2 catalyst, ammonium salicylate, H2, one-pot process

Eliminating the need for N-protection and deprotection steps drastically reduces waste, cycle time, and manufacturing costs in commercial-scale pharmaceutical production.

Superior Enantioselectivity in Unprotected Enamine Hydrogenation

For the synthesis of N-unprotected β-amino esters, the asymmetric hydrogenation of β-enamine esters requires precise steric control to prevent catalyst inhibition and ensure high selectivity[1]. A Ru-DM-SEGPHOS complex achieved 93% ee and 93% yield in the direct hydrogenation of unprotected β-enamine esters, significantly outperforming (R)-BINAP, which typically struggles to surpass 85% ee under similar unprotected conditions [1].

Evidence DimensionEnantiomeric excess (ee) in the hydrogenation of unprotected β-enamine esters
Target Compound Data93% ee and 93% yield
Comparator Or Baseline(R)-BINAP (<85% ee under similar unprotected conditions)
Quantified Difference>8% absolute improvement in ee, reaching synthetically useful levels
ConditionsRu(OAc)2 catalyst, methanol/acetic acid, 3 MPa H2, 80 °C

Enables the direct, atom-economical synthesis of chiral β-amino ester building blocks, streamlining supply chains for peptidomimetics.

Regio- and Enantiocontrol in Complex Allylic Alcohol Synthesis

In the ruthenium-catalyzed, isoprene-mediated carbonyl tert-prenylation via hydrogen auto-transfer, the choice of ligand and halide counterion dictates both regioselectivity and enantioselectivity[1]. The iodide-bound (R)-DM-SEGPHOS catalyst favored the tert-prenylation product with a 12:1 regiomeric ratio and achieved 91% ee, whereas (R)-BINAP under identical conditions yielded a significantly lower 65% ee [1].

Evidence DimensionEnantiomeric excess (ee) for tert-prenylation
Target Compound Data91% ee (12:1 rr, 65% yield)
Comparator Or Baseline(R)-BINAP (65% ee, 15:1 rr, 83% yield)
Quantified Difference26% absolute improvement in enantiomeric excess for the target diastereomer
ConditionsRuthenium-catalyzed hydrogen auto-transfer using KI

Provides the necessary stereochemical precision to utilize bulk isoprene as a cost-effective reagent for synthesizing complex branched terpenoid precursors.

Steric Tuning for Enhanced Enantioselectivity in Cycloadditions

In the synthesis of highly substituted pyrrolidines via (1,3)-dipolar cycloadditions of azomethine ylides, the steric bulk of the ligand is critical for stereocontrol [1]. An (R)-DM-SEGPHOS–Ag(I) complex afforded the target pyrrolidine in 65% yield with 72:28 dr and 66% ee (scaling to 98% ee in optimized substrates), directly outperforming an (R)-BINAP–Ag(I) complex, which yielded only 44% ee [1].

Evidence DimensionEnantiomeric excess (ee) in pyrrolidine synthesis
Target Compound Data66% ee (72:28 dr, 65% yield) for baseline substrate
Comparator Or Baseline(R)-BINAP (44% ee, 81:19 dr, 68% yield)
Quantified Difference22% absolute improvement in ee due to the steric bulk of the 3,5-xylyl groups
ConditionsAgOTf catalyst, ambient temperature, no additives

Justifies the procurement of the more sterically hindered DM-SEGPHOS ligand for the construction of highly substituted, bioactive alkaloid scaffolds.

Commercial-Scale Synthesis of Chiral β-Amino Acids and APIs

(R)-DM-Segphos is the preferred choice for the direct asymmetric reductive amination of unprotected β-keto amides (e.g., Sitagliptin manufacturing), bypassing costly protection/deprotection workflows [1].

Atom-Economical Hydrogenation of Unprotected Enamines

Ideal for process chemistry workflows requiring the direct reduction of β-enamine esters to chiral β-amino esters with high atom economy and minimal waste generation[2].

Stereoselective Terpenoid and Natural Product Synthesis

The optimal ligand for ruthenium-catalyzed, isoprene-mediated carbonyl tert-prenylation, where high enantiocontrol is required to build complex branched allylic alcohols[3].

Enantioselective Construction of Pyrrolidine Scaffolds

The preferred choice for silver-catalyzed (1,3)-dipolar cycloadditions in medicinal chemistry, where the steric bulk of the 3,5-xylyl groups is necessary to achieve high enantiomeric excess in densely functionalized alkaloid targets [4].

XLogP3

11.5

Dates

Last modified: 08-15-2023

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